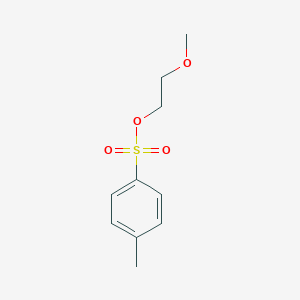

2-Methoxyethyl 4-methylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXJJSAQSRHKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58320-73-3 | |

| Record name | Polyethylene glycol monomethyl ether tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58320-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00884963 | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-10-8, 58320-73-3 | |

| Record name | 2-Methoxyethyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17178-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58320-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 2-Methoxyethyl 4-methylbenzenesulfonate

An In-depth Technical Guide to 2-Methoxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly referred to as 2-methoxyethyl tosylate, is a pivotal organic compound widely utilized in synthetic chemistry. Its strategic importance lies in the presence of the tosylate group (CH₃C₆H₄SO₃⁻), an exceptionally good leaving group, which renders the molecule a potent alkylating agent. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and its critical applications, particularly as a synthetic intermediate in the development of active pharmaceutical ingredients (APIs). The narrative emphasizes the mechanistic rationale behind its reactivity and the practical considerations for its use in a research and development setting.

Core Chemical Identity and Properties

This compound is an ester of p-toluenesulfonic acid and 2-methoxyethanol. The electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting tosylate anion make it an excellent leaving group in nucleophilic substitution reactions.[1] This inherent reactivity is the cornerstone of its utility in organic synthesis.

Chemical Identifiers

A clear identification is critical for regulatory and safety compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 17178-10-8 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₄O₄S | [2][3][4][5] |

| InChI Key | TZXJJSAQSRHKCZ-UHFFFAOYSA-N | [3] |

| Synonyms | 2-Methoxyethyl tosylate, p-Toluenesulfonic acid 2-methoxyethyl ester | [4][7] |

Physicochemical Properties

Understanding the physical properties is essential for handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Weight | 230.28 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [8][9] |

| Purity | ≥97.0% | [8] |

| Boiling Point | 107 °C @ 0.075 Torr | [9] |

Synthesis and Mechanism: The Tosylation Reaction

The most common and efficient method for preparing this compound is the tosylation of 2-methoxyethanol using p-toluenesulfonyl chloride (TsCl). This reaction is a cornerstone of organic synthesis for converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).[10]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine or triethylamine, is required to act as an HCl scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.[10]

Caption: General schematic of the tosylation of 2-methoxyethanol.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures and provides a reliable method for synthesis.[3][7]

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

2-Methoxyethanol (Ethylene glycol monomethyl ether)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

6 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an argon atmosphere, create a slurry of p-toluenesulfonyl chloride (1.08 mol) in pyridine (150 mL).[3]

-

Cooling: Cool the slurry to below 5°C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the reaction and minimize side-product formation.

-

Reactant Addition: Slowly add 2-methoxyethanol (1.0 mol) dropwise from the dropping funnel.[3] The slow addition ensures the temperature remains stable.

-

Reaction: Once the addition is complete, continue stirring the mixture at <5°C for an additional hour to ensure the reaction goes to completion.[3]

-

Quenching: Pour the reaction mixture into 1 L of ice-water. This step quenches the reaction and precipitates the product while dissolving the pyridinium hydrochloride byproduct.[3]

-

Extraction (Workup): Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 400 mL).[3] The organic product will preferentially dissolve in the DCM layer.

-

Washing: Combine the organic layers and wash with ice-cold 6 M HCl (3 x 350 mL) to remove any remaining pyridine.[3] Follow this with a wash using deionized water and then a saturated brine solution to remove residual acid and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator in vacuo.[3] The result is the crude this compound, often as a yellow oil.[7]

Core Application: A Versatile Alkylating Agent

The primary utility of this compound is as a potent electrophile and alkylating agent in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism.[1][11] The tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the strategic introduction of the 2-methoxyethyl moiety into a target molecule.[1]

Mechanism of Action: Sₙ2 Nucleophilic Substitution

In this mechanism, a nucleophile (e.g., an amine, alkoxide, or cyanide) directly attacks the carbon atom bonded to the tosylate group. This occurs in a single, concerted step where the nucleophile-carbon bond forms at the same time as the carbon-oxygen (tosylate) bond breaks.

Caption: Sₙ2 reaction pathway for 2-methoxyethyl tosylate.

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of complex organic molecules, including APIs.[1][12]

-

Introduction of Solubilizing Groups: The 2-methoxyethyl group can enhance the aqueous solubility of a drug candidate, which is a crucial parameter for bioavailability.

-

Building Block for Heterocycles: It is used in the synthesis of heterocyclic structures, which are common scaffolds in medicinal chemistry. For instance, it has been employed in the creation of benzimidazole derivatives investigated as potential antihistamine agents.[1]

-

Protecting Group Chemistry: While less common, the 2-methoxyethyl group can be used to protect reactive functional groups like alcohols during multi-step syntheses.[1]

Quality Control: Purification and Analysis

For applications in drug development, the purity of synthetic intermediates is paramount. Trace impurities can interfere with subsequent reactions or introduce toxicity.[13]

Purification Workflow

A standard workflow ensures the removal of unreacted starting materials and byproducts.

Caption: A typical purification workflow for 2-methoxyethyl tosylate.

A crucial step is washing the crude product with a dilute base (e.g., 5% NaOH) to remove acidic impurities like p-toluenesulfonic acid, a common byproduct.[13]

Analytical Characterization

For quality assurance, techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can be adapted to determine the purity and quantify any potential impurities.[13] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential to confirm the chemical structure of the final product.

Safety and Handling

As an active alkylating agent, this compound must be handled with appropriate care.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[11]

-

First Aid:

-

Skin Contact: Immediately take off contaminated clothing and rinse the skin with plenty of water.[14][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14][15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[15]

-

Conclusion

This compound is more than just a chemical reagent; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its value is derived from the predictable and efficient reactivity of the tosylate leaving group, enabling the precise introduction of the 2-methoxyethyl functional group. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements is essential for its effective and safe utilization in research and the development of next-generation pharmaceuticals.

References

-

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S. PubChem, National Library of Medicine. [Link]

-

Synthesis of 2-methoxyethyl tosylate. PrepChem.com. [Link]

-

This compound. Jiaxing Gelate Chemical Co., Ltd. [Link]

-

2-ethoxyethyl 4-methyl benzenesulfonate. Reign Pharma Pvt. Ltd. [Link]

-

2 - Ethoxyethyl 4-methylbenzenesulfonate. Nigam Pharmachem Industries. [Link]

-

This compound. Oakwood Chemical. [Link]

-

99% 2-Ethoxyethyl 4-Methyl Benzene Sulfonate. IndiaMART. [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. ResearchGate. [Link]

-

Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. National Institutes of Health (NIH). [Link]

- Tosylation of alcohols.

-

This compound. Jiaxing Jlight Chemicals Co., Ltd. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. You are being redirected... [oakwoodchemical.com]

- 5. This compound - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]

- 6. clearsynth.com [clearsynth.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound - 嘉興市吉拉特化学工業有限公司 [jlightchem.com]

- 9. reignpharma.com [reignpharma.com]

- 10. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indiamart.com [indiamart.com]

- 12. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate at Affordable Price, Molecular Formula C11H16O4S [nigamfinechem.co.in]

- 13. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9 [smolecule.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemicea.com [chemicea.com]

2-Methoxyethyl 4-methylbenzenesulfonate CAS number 17178-10-8

An In-depth Technical Guide to 2-Methoxyethyl 4-methylbenzenesulfonate (CAS 17178-10-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, it delves into the compound's synthesis, reactivity, applications, and handling, grounding its claims in established scientific principles and methodologies.

Core Concepts: Identity and Physicochemical Properties

This compound, commonly referred to as 2-methoxyethyl tosylate, is a sulfonate ester that serves as a cornerstone reagent for introducing the 2-methoxyethyl moiety into a molecular framework. Its utility stems from the exceptional leaving group ability of the tosylate anion, which facilitates a wide range of nucleophilic substitution reactions.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 17178-10-8 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Methoxyethyl p-toluenesulfonate, 2-Methoxyethanol tosylate, 2-Methoxyethyl tosylate | [1] |

| Molecular Formula | C₁₀H₁₄O₄S | [1] |

| Molecular Weight | 230.28 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Purity (Typical) | >97.0% (GC) | [4][6] |

| Boiling Point | 141 °C / 0.2 mmHg | [5] |

| Density | ~1.21 g/cm³ | [5] |

| Solubility | Insoluble in water, soluble in organic solvents like dichloromethane. | [7][3] |

| Storage | Moisture Sensitive; Store under inert gas in a cool, dark place (<15°C recommended). | [5] |

The Chemistry of Reactivity and Synthesis

The Principle of Tosylation: Creating an Excellent Leaving Group

The reactivity of this compound is fundamentally governed by the tosylate group (-OTs). The tosylate anion is a superb leaving group because its negative charge is delocalized and stabilized by resonance across the sulfonyl group.[8] This electronic stabilization significantly lowers the activation energy for nucleophilic attack at the adjacent carbon atom, making the compound a potent electrophile and an effective alkylating agent.[8][9]

The primary carbon center attached to the tosylate group strongly favors a bimolecular nucleophilic substitution (S_N2) mechanism.[8] This pathway involves a backside attack by a nucleophile, leading to the displacement of the tosylate group and the formation of a new carbon-nucleophile bond.

Synthesis Pathway: The Tosylation of 2-Methoxyethanol

The most common and efficient method for preparing this compound is the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[7][3][10] The base serves a dual purpose: it acts as a catalyst and scavenges the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[11]

The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control its exothermic nature and minimize side reactions.

Caption: Synthesis mechanism of this compound.

Applications in Drug Development and Organic Synthesis

The primary function of this compound is to act as a versatile alkylating agent, enabling the strategic introduction of the 2-methoxyethyl group into target molecules.[8] This functional group can influence key molecular properties such as solubility, conformational flexibility, and receptor binding affinity, making it a valuable structural motif in medicinal chemistry.[12]

Key applications include:

-

Pharmaceutical Intermediates: It is a critical building block in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[9][13] Its high reactivity and purity are essential for constructing complex molecular architectures required for therapeutic efficacy.

-

Nucleophilic Substitution Reactions: The compound readily reacts with a diverse range of nucleophiles (e.g., amines, thiols, carbanions), facilitating the formation of new carbon-heteroatom or carbon-carbon bonds.[8]

-

Protecting Group Chemistry: The 2-methoxyethyl group can be employed as a protecting group for reactive functionalities like alcohols. The tosylate serves as the reagent for its installation.[8]

-

Agrochemicals and Material Science: Beyond pharmaceuticals, it is used as an intermediate in the development of specialized molecules for agrochemicals and advanced materials.[8][9][13]

Validated Experimental Protocol: Laboratory Synthesis

This section provides a self-validating, step-by-step protocol for the synthesis of this compound, adapted from established procedures.[7][3] The causality behind each step is explained to ensure reproducibility and safety.

Materials and Reagents

-

2-Methoxyethanol (ethylene glycol monomethyl ether): 1.0 mol

-

p-Toluenesulfonyl chloride (TsCl): 1.08 mol

-

Pyridine (anhydrous): 150 mL

-

Dichloromethane (DCM): 1.2 L

-

6 M Hydrochloric Acid (HCl), ice-cold: ~1 L

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas supply

-

Ice-water bath

Step-by-Step Synthesis Procedure

-

Reactor Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Argon), create a slurry of p-toluenesulfonyl chloride (1.08 mol) in pyridine (150 mL).

-

Rationale: An inert atmosphere prevents reactions with atmospheric moisture. Pyridine acts as both the solvent and the acid scavenger.

-

-

Cooling: Cool the slurry to below 5°C using an ice-water bath. Maintain this temperature throughout the addition.

-

Rationale: The reaction is exothermic. Low temperature controls the reaction rate, preventing the formation of undesired byproducts.

-

-

Substrate Addition: Slowly add 2-methoxyethanol (1.0 mol) to the stirred slurry via the dropping funnel.

-

Rationale: Slow addition ensures the temperature remains low and the reaction proceeds smoothly without a dangerous exotherm.

-

-

Reaction: After the addition is complete, continue stirring the mixture for at least one hour at < 5°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: This period ensures the reaction goes to completion.

-

-

Quenching: Pour the reaction mixture into 1 L of ice-water.

-

Rationale: This step quenches the reaction and precipitates the pyridinium hydrochloride salt into the aqueous phase.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM). Collect the organic layer.

-

Rationale: The desired product is organic-soluble and will move into the DCM layer, leaving water-soluble impurities behind.

-

-

Washing: Wash the organic layer sequentially with ice-cold 6 M HCl (3 times), deionized water, and finally with brine.

-

Rationale: The HCl wash removes residual pyridine. The water and brine washes remove any remaining water-soluble impurities and salts.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Rationale: This step removes trace amounts of water from the organic solvent.

-

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution by evaporation under reduced pressure (rotary evaporator) to yield the final product, typically as a colorless or pale yellow oil.[7][4]

Caption: Experimental workflow for the synthesis of 2-Methoxyethyl tosylate.

Safety, Handling, and Storage

As a reactive chemical, this compound must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][14]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15] Avoid breathing vapors or mists.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Inhalation: Move the person to fresh air.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[16] In all cases of significant exposure, seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[9] The compound is moisture-sensitive.[5]

Conclusion

This compound is a highly valuable and versatile reagent in organic chemistry. Its utility is defined by the excellent leaving group properties of the tosylate moiety, which enables its primary function as an efficient S_N2 alkylating agent. For professionals in drug discovery, process chemistry, and materials science, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel and complex molecules.

References

-

Synthesis routes of this compound. Benchchem.

-

2-Ethoxyethyl 4-Methylbenzenesulfonate | Research-Chemical. Benchchem.

-

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate synthesis. Chemicalbook.

-

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S. PubChem.

-

Synthesis of 2-methoxyethyl tosylate. PrepChem.com.

-

This compound. Jiaxing Jilat Chemical Co.,Ltd.

-

CAS RN 17178-10-8. Fisher Scientific.

-

2-ethoxyethyl 4-methyl benzenesulfonate. Reign Pharma Pvt. Ltd.

-

Ethanol, 2-ethoxy-, 1-(4-methylbenzenesulfonate) Safety Data Sheets. Echemi.

-

Material Safety Data Sheet. Chemicea.

-

SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc.

-

2-Methoxyethyl Benzenesulfonate | 17178-08-4. Benchchem.

-

2-Methoxyethyl p-Toluenesulfonate. Starshinechemical.

-

2 - Ethoxyethyl 4-methylbenzenesulfonate. Nigam Pharmachem Industries.

-

99% 2-Ethoxyethyl 4-Methyl Benzene Sulfonate. IndiaMART.

-

SAFETY DATA SHEET. TCI Chemicals.

-

This compound. Oakwood Chemical.

-

2-Methoxyethyl p-Toluenesulfonate 17178-10-8. Tokyo Chemical Industry Co., Ltd.

-

This compound | 17178-10-8. SBS Genetech.

-

17178-10-8 | this compound. Ambeed.com.

-

17178-10-8 [this compound 97%]. Acmec Biochemical.

-

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate. TCI AMERICA.

-

Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. ResearchGate.

-

Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC - NIH.

-

Tosylation of alcohols - US5194651A. Google Patents.

-

Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.

-

This compound | CAS No. 17178-10-8. Clearsynth.

Sources

- 1. This compound [oakwoodchemical.com]

- 2. 17178-10-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - 嘉興市吉拉特化学工業有限公司 [jlightchem.com]

- 5. 2-Methoxyethyl p-Toluenesulfonate | Starshinechemical [starshinechemical.com]

- 6. 17178-10-8[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. indiamart.com [indiamart.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate at Affordable Price, Molecular Formula C11H16O4S [nigamfinechem.co.in]

- 14. tcichemicals.com [tcichemicals.com]

- 15. echemi.com [echemi.com]

- 16. chemicea.com [chemicea.com]

2-Methoxyethyl p-toluenesulfonate physical constants

An In-depth Technical Guide to the Physical Constants and Handling of 2-Methoxyethyl p-toluenesulfonate

Introduction

2-Methoxyethyl p-toluenesulfonate, also known as 2-methoxyethyl tosylate, is a versatile chemical reagent widely employed in organic synthesis. It belongs to the family of sulfonic esters, specifically a tosylate, which are excellent leaving groups in nucleophilic substitution reactions. This property makes it a valuable alkylating agent for introducing the 2-methoxyethyl group into various molecules, a common motif in pharmaceuticals and other functional materials.[1] Its utility also extends to its role as a protective agent for functional groups during complex synthetic sequences.[1] This guide provides a comprehensive overview of its core physical constants, spectroscopic signature, safety protocols, and a representative synthetic application.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-Methoxyethyl p-toluenesulfonate are summarized below. These constants are critical for its application in experimental design, reaction optimization, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 17178-10-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄O₄S | [1][2][4] |

| Molecular Weight | 230.28 g/mol | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [5][6] |

| Melting Point | 10 °C | [1][3][4] |

| Boiling Point | 141 °C at 0.2 mmHg; 110-117 °C at 0.075 Torr | [1][3][4] |

| Density | 1.21 g/cm³ | [1][3] |

| Refractive Index | 1.5100 - 1.5120 | [1][3] |

| Flash Point | 161.8 °C | [1] |

| Vapor Pressure | 0.000135 mmHg at 25°C | [1] |

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. The following data provides the characteristic spectral fingerprints for 2-Methoxyethyl p-toluenesulfonate.

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides precise information about the molecular structure. The spectrum for 2-Methoxyethyl p-toluenesulfonate (400 MHz, acetone-d6) shows the following characteristic peaks[7][8]:

-

δ 7.71 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the sulfonate group.

-

δ 7.28 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the sulfonate group.

-

δ 4.08 (t, J = 4.6 Hz, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-O-Ts).

-

δ 3.48 (t, J = 4.6 Hz, 2H): Methylene protons adjacent to the methoxy group (-CH₂-O-CH₃).

-

δ 3.20 (s, 3H): Methyl protons of the methoxy group (-O-CH₃).

-

δ 2.36 (s, 3H): Methyl protons of the toluene group (Ar-CH₃).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key absorption peaks for 2-Methoxyethyl p-toluenesulfonate include[7][8]:

-

1357 cm⁻¹ (s): Asymmetric S=O stretching, characteristic of a sulfonate ester.

-

1184 cm⁻¹ (s): Symmetric S=O stretching, also characteristic of a sulfonate ester.

-

2938, 2889 cm⁻¹ (s): C-H stretching of the alkyl groups.

-

1597 cm⁻¹ (m): C=C stretching of the aromatic ring.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent. 2-Methoxyethyl p-toluenesulfonate is an irritant and requires careful handling in a controlled laboratory environment.

-

Hazards: May cause skin, eye, and respiratory tract irritation.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[9][11]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.[9]

-

Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[9] The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature.[1][6][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Application Profile: Synthesis of 2-Methoxyethyl p-toluenesulfonate

The utility of a reagent is often best understood through its synthesis and application. The following protocol details a standard laboratory procedure for the preparation of 2-Methoxyethyl p-toluenesulfonate, which serves as a practical example of its chemistry. This reaction is a classic tosylation of an alcohol.

Experimental Rationale

The synthesis involves the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl). The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine (TEA) or sodium hydroxide (NaOH), is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][8] A phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be employed when using a biphasic system (e.g., dichloromethane and aqueous NaOH) to facilitate the reaction between the reactants present in different phases.[8]

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a stirred solution of 2-methoxyethanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add triethylamine (4.0 eq).[4]

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Workup and Extraction: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, dilute the mixture with water. Extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine solution to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a mixture of ethyl acetate and hexane as the eluent, to yield the final product as a liquid.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-Methoxyethyl p-toluenesulfonate.

Caption: Workflow for the synthesis of 2-Methoxyethyl p-toluenesulfonate.

References

-

Cas 17178-10-8, 2-METHOXYETHYL P-TOLUENESULFONATE | lookchem. [Link]

-

2-METHOXYETHYL P-TOLUENESULFONATE CAS#: 17178-10-8; ChemWhat Code: 72987. [Link]

-

2-Methoxyethyl p-Toluenesulfonate - Starshinechemical. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. echemi.com [echemi.com]

- 5. 2-Methoxyethyl p-Toluenesulfonate | 17178-10-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2-Methoxyethyl p-Toluenesulfonate | Starshinechemical [starshinechemical.com]

- 7. 2-METHOXYETHYL P-TOLUENESULFONATE | 17178-10-8 [chemicalbook.com]

- 8. 2-METHOXYETHYL P-TOLUENESULFONATE | 17178-10-8 [amp.chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Methoxyethyl Tosylate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Methoxyethyl tosylate, a key reagent in organic synthesis. It is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, synthesis protocols, and significant applications. This document emphasizes the practical aspects of its use, underpinned by established scientific principles to ensure both safety and efficacy in laboratory and industrial settings.

Core Chemical Identity

2-Methoxyethyl tosylate, also known as 2-Methoxyethyl p-toluenesulfonate, is an organic compound that serves as a versatile alkylating agent.[1] The tosylate group is an excellent leaving group, making this compound highly reactive in nucleophilic substitution reactions. Its structure consists of a 2-methoxyethyl group linked to a tosylate (p-toluenesulfonate) group.

Molecular Formula and Weight

The fundamental chemical identity of a compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis.

Physicochemical Properties

The physical and chemical properties of 2-Methoxyethyl tosylate dictate its handling, storage, and application conditions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 17178-10-8 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 1.21 g/cm³ | [1][4] |

| Melting Point | 10 °C | [1][4] |

| Boiling Point | 110-117 °C at 0.075 Torr; 141 °C at 0.2 mmHg | [1][4] |

| Flash Point | 161.8 °C | [1][4] |

| Refractive Index | 1.5100-1.5120 | [1][4] |

| Synonyms | p-Toluenesulfonic acid 2-methoxyethyl ester, 2-Methoxyethyl p-toluenesulfonate, Ethylene glycol methyl ether tosylate | [2][4] |

Synthesis of 2-Methoxyethyl Tosylate

The synthesis of tosylates from alcohols is a standard and reliable procedure in organic chemistry.[5] The most common method involves the reaction of the corresponding alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine.[5][6]

General Reaction Scheme

The tosylation of 2-methoxyethanol proceeds via the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of tosyl chloride, with a base serving to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system for producing 2-Methoxyethyl tosylate with a high yield.

Materials:

-

2-Methoxyethanol

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride Solution (Brine)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve 2-methoxyethanol in pyridine.[6]

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride portion-wise to the solution, ensuring the temperature remains at 0°C.[6]

-

Reaction: Stir the mixture for approximately 20 hours, allowing it to slowly warm to room temperature.[6]

-

Workup: Pour the reaction mixture into a beaker containing a mixture of concentrated hydrochloric acid and ice.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[6]

-

Washing: Wash the organic layer successively with water and a saturated sodium chloride solution.[6]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product as a yellow oil.[4][6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Methoxyethyl tosylate.

Applications in Research and Drug Development

2-Methoxyethyl tosylate is a valuable reagent in organic synthesis, primarily due to the tosylate group being an excellent leaving group. This property is exploited in various nucleophilic substitution reactions.

Role as an Alkylating Agent

The primary application of 2-Methoxyethyl tosylate is as a 2-methoxyethylating agent. The carbon atom adjacent to the tosylate oxygen is electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of a 2-methoxyethyl group onto various substrates, which is a common motif in more complex molecules. Tosylate esters are considered efficient alkylating agents, with reactivity comparable to alkyl iodides.[7]

Relevance in Drug Design and Synthesis

In the context of drug development, the synthesis of novel molecular entities often requires the assembly of complex structures from simpler building blocks. While direct applications of 2-Methoxyethyl tosylate in final drug structures are not broadly documented, its utility lies in the synthesis of intermediates. The introduction of a 2-methoxyethyl group can modify the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. Computational techniques and QSAR modeling are often used in the early stages of drug design to predict the potential activity and toxicity of compounds before synthesis.[8] The chemical stability of drug substances is a significant challenge in drug development, and versatile reagents like 2-Methoxyethyl tosylate are crucial for creating stable and effective therapeutic agents.[9]

Safety, Handling, and Storage

Proper handling and storage of 2-Methoxyethyl tosylate are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

-

Eye Damage: Can cause serious eye damage.[10]

-

Skin Sensitization: May cause an allergic skin reaction.[10]

-

General Precautions: Avoid contact with skin, eyes, and clothing. Do not inhale the substance or its mixture.[10][11]

Recommended Handling Procedures

-

Engineering Controls: Work under a chemical fume hood to avoid inhalation of vapors.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Keep away from heat, sparks, open flames, and other ignition sources.

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

2-Methoxyethyl tosylate is a fundamental reagent in organic synthesis, valued for its role as an effective 2-methoxyethylating agent. Its well-defined chemical properties and straightforward synthesis make it a reliable tool for chemists in academic research and the pharmaceutical industry. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, is paramount for its successful and safe application in the laboratory.

References

-

PrepChem. Synthesis of 2-methoxyethyl tosylate. Available from: [Link]

-

PrepChem. Synthesis of tosylate. Available from: [Link]

-

LookChem. Cas 17178-10-8, 2-METHOXYETHYL P-TOLUENESULFONATE. Available from: [Link]

-

National Institutes of Health. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Available from: [Link]

-

Reddit. Substitution of a Tosylate by Methoxy. Available from: [Link]

-

PubMed. Applications of 2D descriptors in drug design: a DRAGON tale. Available from: [Link]

-

European Pharmaceutical Review. Applications in drug development. Available from: [Link]

-

Sciencemadness Discussion Board. Preparation of methyl tosylate, safe methylating agent. Available from: [Link]

-

MDPI. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. Available from: [Link]

Sources

- 1. Cas 17178-10-8,2-METHOXYETHYL P-TOLUENESULFONATE | lookchem [lookchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 2-Methoxyethyl p-Toluenesulfonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Sciencemadness Discussion Board - Preparation of methyl tosylate, safe methylating agent - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Applications of 2D descriptors in drug design: a DRAGON tale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicea.com [chemicea.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Methoxyethyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 2-methoxyethyl tosylate, a molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into the nuanced interplay of electronic and steric factors that govern its reactivity, with a particular focus on the pivotal role of the neighboring methoxy group. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its unique reactivity profile, empowering researchers to harness its properties for advanced molecular design.

Foundational Principles: The Tosylate as a Superior Leaving Group

At the heart of 2-methoxyethyl tosylate's utility is the p-toluenesulfonate (tosylate) group. The conversion of a hydroxyl group, which is a poor leaving group as the hydroxide ion (OH⁻), into a tosylate is a cornerstone strategy in organic synthesis.[1][2] This transformation is typically achieved by reacting the corresponding alcohol, in this case, 2-methoxyethanol, with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[3][4] This preparation occurs with retention of configuration at the electrophilic carbon.[1]

The efficacy of the tosylate anion as a leaving group stems from its exceptional stability. The negative charge that develops on the oxygen atom upon cleavage of the C-O bond is extensively delocalized through resonance across the sulfonyl group and the aromatic ring.[1] This delocalization significantly lowers the activation energy for nucleophilic substitution and elimination reactions.

The Core of Reactivity: Anchimeric Assistance by the 2-Methoxy Group

The defining feature of 2-methoxyethyl tosylate's mechanism of action is the participation of the neighboring methoxy group in the rate-determining step of nucleophilic substitution reactions. This phenomenon, known as anchimeric assistance or neighboring group participation (NGP) , leads to a significant rate enhancement and distinct stereochemical outcomes compared to substrates lacking such a participating group (e.g., ethyl tosylate).[5][6]

The process can be conceptualized as an intramolecular SN2 reaction. The lone pair of electrons on the ether oxygen of the methoxy group acts as an internal nucleophile, attacking the electrophilic carbon bearing the tosylate leaving group from the backside.[7] This leads to the formation of a cyclic oxonium ion intermediate.

Kinetic Evidence for Anchimeric Assistance

The most compelling evidence for anchimeric assistance comes from kinetic studies. The rate of solvolysis of 2-methoxyethyl tosylate is dramatically faster than that of its structural analog, ethyl tosylate, which lacks the participating methoxy group. This rate acceleration is a direct consequence of the intramolecular nucleophilic attack stabilizing the transition state leading to the oxonium ion intermediate. While specific quantitative data for the direct comparison of 2-methoxyethyl tosylate and ethyl tosylate under identical conditions is dispersed in the literature, the principle of significant rate enhancement due to β-ether oxygen participation is a well-established phenomenon in physical organic chemistry. For instance, studies on related ω-methoxyalkyl systems have demonstrated substantial rate enhancements when a five-membered ring can be formed, as is the case with 2-methoxyethyl tosylate.

Stereochemical Consequences: Retention of Configuration

A hallmark of the neighboring group participation mechanism is the retention of stereochemistry in the final product. A standard SN2 reaction proceeds with an inversion of configuration at the stereocenter.[8] However, the mechanism for 2-methoxyethyl tosylate involves two consecutive SN2 reactions, each causing an inversion of configuration.

-

First Inversion: The intramolecular attack of the methoxy group to displace the tosylate and form the cyclic oxonium ion.

-

Second Inversion: The external nucleophile attacks one of the carbons of the oxonium ion, opening the ring.

This double inversion results in an overall retention of the original stereochemistry. For example, if we start with an optically active (R)-2-methoxyethyl-1-d-tosylate, the final product of its reaction with a nucleophile will also have the (R)-configuration.[9][10]

Mechanistic Pathways and Intermediates

The reaction of 2-methoxyethyl tosylate with a nucleophile (Nu⁻) can be visualized through the following mechanistic pathway:

Caption: Reaction pathway for 2-methoxyethyl tosylate.

The reaction is initiated by the intramolecular attack of the methoxy group, leading to the displacement of the tosylate leaving group and the formation of a three-membered cyclic oxonium ion intermediate. This intermediate is then attacked by an external nucleophile at one of the two electrophilic carbon atoms, resulting in the opening of the ring and the formation of the final substitution product.

Experimental Protocols for Mechanistic Investigation

To experimentally validate the proposed mechanism, a combination of kinetic and stereochemical studies is essential.

Synthesis of 2-Methoxyethyl Tosylate

A standard procedure for the synthesis of 2-methoxyethyl tosylate is as follows:

Materials:

-

2-Methoxyethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyethanol (1.0 equivalent) in anhydrous pyridine at 0 °C (ice-water bath).[3]

-

Slowly add p-toluenesulfonyl chloride (1.1-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[3]

-

Allow the reaction mixture to stir at 0 °C for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing ice-cold dilute hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxyethyl tosylate.

-

Purify the product by column chromatography on silica gel if necessary.

Kinetic Studies: Solvolysis Rate Determination

A common method to quantify the rate of reaction is to follow the solvolysis in a suitable solvent (e.g., acetic acid, ethanol, or water). The rate can be monitored by titrating the liberated p-toluenesulfonic acid over time.

Procedure (Titrimetric Method):

-

Prepare a solution of 2-methoxyethyl tosylate of a known concentration in the desired solvent (e.g., 80% ethanol/20% water).

-

Maintain the reaction mixture at a constant, accurately controlled temperature in a thermostatic bath.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a cold solvent (e.g., acetone).

-

Titrate the liberated p-toluenesulfonic acid in each aliquot with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.

-

The first-order rate constant (k) can be calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of base required at infinite time (or after at least 10 half-lives) and Vt is the volume of base required at time t.

Product Analysis and Stereochemistry Determination

The structure and stereochemistry of the reaction products can be determined using various spectroscopic and analytical techniques.

Workflow for Product Analysis:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. prepchem.com [prepchem.com]

- 4. orgosolver.com [orgosolver.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Chemical Synthesis of [2H]-Ethyl Tosylate and Exploration of Its Crypto-optically Active Character Combining Complementary Spectroscopic Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Role of the Tosylate Leaving Group in SN2 Reactions

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of tools available to the modern organic chemist, the transformation of a poor leaving group, such as a hydroxyl group, into an excellent one is a frequent and critical challenge. The p-toluenesulfonyl group, commonly known as the tosylate group (TsO-), stands out as a highly effective and versatile solution to this problem.[1][2] Its stability, reactivity, and the stereochemical control it affords have cemented its role as an indispensable functional group in multi-step synthesis, particularly within the pharmaceutical industry.[1]

This technical guide provides a comprehensive overview of the tosylate group's function as a superior leaving group in SN2 reactions. It will delve into the underlying chemical principles that govern its reactivity, present quantitative data comparing it to other common leaving groups, provide a detailed experimental protocol for its installation, and illustrate its application in key reaction pathways.

The Chemical Foundation of the Tosylate's Efficacy: Structure and Stability

The effectiveness of any leaving group is inversely related to its basicity; weak bases make excellent leaving groups because they are stable on their own after detaching from the substrate.[3][4] The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would result in the formation of the hydroxide ion (HO⁻), a strong base.[1][3] The utility of the tosylate group stems from its ability to convert an alcohol into a sulfonate ester, which possesses an exceptionally stable conjugate base.[1]

The exceptional stability of the tosylate anion is attributed to two key factors:

-

Resonance Delocalization: The negative charge on the oxygen atom of the departing tosylate anion is not localized. Instead, it is extensively delocalized across the entire sulfonyl group (SO₃) through resonance.[1][5][6] This distribution of charge over multiple electronegative oxygen atoms significantly stabilizes the anion.[1][5]

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group further helps to disperse the negative charge, adding to the stability of the anion.[1]

This inherent stability means that p-toluenesulfonic acid is a strong acid (pKa ≈ -2.8), and consequently, its conjugate base, the tosylate anion, is a very weak and stable base, making it an excellent leaving group.[1][7]

Caption: Resonance structures of the tosylate anion.

Activating Alcohols: The Tosylation Reaction

The conversion of an alcohol to a tosylate is a cornerstone transformation in organic synthesis.[8] It is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[8][9]

Causality of Reagent Choice:

-

p-Toluenesulfonyl Chloride (TsCl): The sulfur atom in TsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to attack by the nucleophilic alcohol.[8][9]

-

Base (e.g., Pyridine): Pyridine serves two critical roles. First, it acts as a catalyst by deprotonating the alcohol, increasing its nucleophilicity. More importantly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[8][9] This is crucial because strong acids can lead to unwanted side reactions.

The mechanism involves the alcohol's oxygen atom attacking the electrophilic sulfur of TsCl, displacing the chloride ion. The base then deprotonates the resulting oxonium ion to yield the final tosylate ester.[8] A critical feature of this reaction is that the C-O bond of the alcohol remains intact throughout the process.[8][10] This means the stereochemistry at the carbon center is retained during tosylation, which is a significant advantage for stereocontrolled synthesis.[8]

Caption: Workflow for converting an alcohol to a tosylate.

The SN2 Reaction: Mechanism and Stereochemistry

Once formed, the alkyl tosylate is an excellent substrate for SN2 reactions. The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[11]

The tosylate group is an ideal leaving group for this process for several reasons:

-

High Lability: Its inherent stability means very little energy is required to break the C-OTs bond.[4]

-

Minimal Steric Hindrance: While the tolyl group is somewhat bulky, it is sufficiently removed from the reaction center so as not to impede the incoming nucleophile significantly, especially on primary and secondary carbons.

-

Predictable Stereochemistry: The backside attack mechanism of the SN2 reaction results in a complete inversion of stereochemistry at the reaction center, known as a Walden inversion.[11][12] The ability to first form a tosylate with retention of configuration, and then displace it with inversion, provides a powerful and reliable method for controlling stereochemistry in complex syntheses.[1]

Caption: The concerted SN2 mechanism with a tosylate.

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantified by comparing the rates of reaction for a given substrate with different leaving groups. The data clearly shows that sulfonate esters, including tosylates, are significantly better leaving groups than halides.[1] Good leaving groups increase the rate of nucleophilic substitution.[3]

| Leaving Group | Common Name | Relative Rate (krel) | Conjugate Acid pKa | Basicity |

| I⁻ | Iodide | ~105 | -10 | Very Weak |

| Br⁻ | Bromide | ~104 | -9 | Very Weak |

| CH₃C₆H₄SO₃⁻ | Tosylate (OTs) | ~6 x 104 | -2.8 | Very Weak |

| Cl⁻ | Chloride | ~200 | -7 | Very Weak |

| F⁻ | Fluoride | 1 | 3.2 | Weak |

| HO⁻ | Hydroxide | ~10-16 | 15.7 | Strong |

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent conditions. Data is synthesized for comparative purposes.

As the table illustrates, the tosylate group's leaving ability is comparable to bromide and significantly better than chloride, making it a highly reactive substrate for SN2 reactions.

Experimental Protocol: Tosylation of a Primary Alcohol and Subsequent SN2 Reaction

This protocol describes a general, self-validating procedure for the tosylation of a primary alcohol followed by displacement with a nucleophile (e.g., sodium azide).

Part A: Synthesis of an Alkyl Tosylate

-

Materials:

-

Procedure:

-

Setup: Under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.) in anhydrous DCM or pyridine in a flame-dried round-bottom flask equipped with a magnetic stir bar.[8]

-

Cooling: Cool the solution to 0 °C using an ice bath.[8][9][13]

-

Base Addition: If using DCM as a solvent, add triethylamine (1.5 eq.) to the stirred solution.[8]

-

TsCl Addition: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the cooled mixture, ensuring the temperature remains below 5 °C.[9]

-

Reaction: Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[8] Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8][13]

-

Work-up: Upon completion, cool the mixture and slowly quench by adding cold water.[9][13] Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with cold 1M HCl (to remove pyridine/TEA), water, saturated NaHCO₃ solution, and finally brine.[8][9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate.[8]

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[8][14]

-

Part B: SN2 Displacement of the Tosylate

-

Materials:

-

Alkyl Tosylate (from Part A, 1.0 eq.)

-

Sodium Azide (NaN₃) (1.5 eq.)

-

Dimethylformamide (DMF) or Acetone

-

-

Procedure:

-

Setup: In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in DMF.

-

Nucleophile Addition: Add sodium azide (1.5 eq.) to the solution.

-

Reaction: Heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours, monitoring by TLC until the starting material is consumed.[1]

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentration and Purification: Filter and concentrate under reduced pressure. Purify the resulting alkyl azide by column chromatography if necessary.

-

Conclusion

The p-toluenesulfonyl (tosyl) group is a powerful and highly reliable tool in organic chemistry. By converting a poor leaving group like an alcohol into a tosylate, chemists can unlock a vast array of subsequent transformations, most notably SN2 reactions.[1][2] The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness.[1] The ability to perform this conversion with retention of stereochemistry, followed by SN2 displacement with inversion, provides a robust strategy for stereochemical control.[1] From the synthesis of complex pharmaceuticals to the development of cutting-edge chemical biology probes, the tosylate group continues to be a cornerstone of modern molecular design and synthesis, empowering researchers and drug development professionals to build the molecules that advance science and medicine.[1]

References

-

p-Toluenesulfonyl chloride Definition - Organic Chemistry Key Term . Fiveable. [Link]

-

When a primary alcohol is treated with p-toluenesulfonyl chloride at room temperature in the... . Homework.Study.com. [Link]

-

The leaving group in the nucleophilic substitution - SN2 . Química Organica.org. [Link]

-

Organic Chemistry 1 Chapter 6. SN2 Reactions . Wipf Group, University of Pittsburgh. [Link]

-

Alcohol to Tosylate using Tosyl Cl, base . Organic Synthesis. [Link]

-

Leaving Groups . Chemistry LibreTexts. [Link]

-

Reactions of Alcohols . Chemistry LibreTexts. [Link]

-

Why is the tosylate anion a good leaving group class 12 chemistry CBSE . Vedantu. [Link]

-

The tosylate ion (CH_3 - phenyl-SO_3^-) is stabilized by resonance. Show three resonance structures for this ion. Homework.Study.com. [Link]

-

Ch8 : Tosylates . University of Calgary. [Link]

-

Mesylates and Tosylates with Practice Problems . Chemistry Steps. [Link]

-

7.3 Other Factors that Affect SN2 Reactions . KPU Pressbooks. [Link]

-

Tosylate . Bartleby.com. [Link]

-

SN2 tosylate . YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. Why is the tosylate anion a good leaving group class 12 chemistry CBSE [vedantu.com]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. sciencemadness.org [sciencemadness.org]

The 2-Methoxyethyl Group: A Technical Guide to its Electronic Effects for Drug Discovery and Molecular Design

Abstract

The 2-methoxyethyl (MOE) group, -CH₂CH₂OCH₃, is a prevalent substituent in contemporary medicinal chemistry and chemical biology, most notably in the architecture of therapeutic oligonucleotides. Its popularity stems from a unique combination of physicochemical properties that enhance molecular stability, binding affinity, and pharmacokinetic profiles. Central to these characteristics are the electronic effects exerted by the MOE group, which modulate the reactivity and intermolecular interactions of the parent molecule. This in-depth technical guide provides a comprehensive analysis of the electronic nature of the 2-methoxyethyl substituent. We will dissect its inductive and field effects, explore its conformational flexibility and potential for through-space interactions, and provide both experimental and computational protocols for quantifying its electronic influence. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the nuanced electronic properties of the 2-methoxyethyl group for advanced molecular design.

Introduction: Beyond a Simple Alkyl Chain

At first glance, the 2-methoxyethyl group might be perceived as a simple, flexible alkyl chain with an embedded ether linkage. However, this simplistic view belies the complex interplay of electronic and steric factors that define its character. The presence of the oxygen atom introduces a significant electronegativity difference within the hydrocarbon framework, leading to a pronounced inductive effect. This, coupled with its conformational preferences, allows the MOE group to engage in subtle but significant intramolecular interactions, such as hydrogen bonding, which can profoundly influence a molecule's three-dimensional structure and its interactions with biological targets. Understanding these electronic underpinnings is crucial for rationally incorporating the MOE group into small molecules, peptides, and nucleic acids to achieve desired therapeutic outcomes.

Deconstructing the Electronic Profile of the 2-Methoxyethyl Group

The overall electronic influence of a substituent is a composite of its inductive and resonance effects. For the 2-methoxyethyl group, which lacks a direct pi-system conjugation with an attached aromatic ring, the electronic character is predominantly governed by inductive and field effects.

The Dominant Inductive Effect (-I)

The key to understanding the electronic nature of the 2-methoxyethyl group lies in the ether oxygen atom. Oxygen is significantly more electronegative than carbon, leading to a polarization of the C-O bonds. This results in a net withdrawal of electron density from the adjacent methylene group, an effect that is propagated along the ethyl chain to the point of attachment. This electron-withdrawing nature is classified as a negative inductive effect (-I) .

This -I effect can be visualized as a cascade of partial positive charges along the carbon backbone, diminishing with distance from the oxygen atom.

Caption: Inductive effect in the 2-methoxyethyl group.

The electron-withdrawing nature of the 2-methoxyethyl group will generally decrease the electron density at the atom to which it is attached. This is in contrast to simple alkyl groups like ethyl, which are weakly electron-donating (+I).

Resonance Effect: A Minor Player

Resonance effects involve the delocalization of π-electrons. Since the 2-methoxyethyl group is a saturated alkyl chain, it cannot directly participate in resonance with an aromatic or unsaturated system to which it is attached. Therefore, its resonance effect is considered negligible.

Field Effects and Through-Space Interactions

Beyond the through-bond inductive effect, the ether oxygen of the MOE group can exert a field effect , which is an electrostatic interaction through space. The lone pairs of electrons on the oxygen create a region of negative electrostatic potential that can influence nearby functional groups without direct bonding.

Furthermore, the conformational flexibility of the ethyl linker allows the methoxy group to orient itself in a way that can lead to intramolecular hydrogen bonding (IMHB) if a suitable hydrogen bond donor is present in the molecule. This can have a profound impact on the molecule's conformation, effectively locking it into a specific arrangement. This pre-organization can be advantageous in drug design, reducing the entropic penalty of binding to a target. For example, in oligonucleotide chemistry, the gauche interaction between the oxygen atoms around the O-C-C-O torsion has a stabilizing effect on the duplex structure.[1]

Quantifying the Electronic Influence: Hammett, Swain-Lupton, and Taft Parameters

Hammett Substituent Constants (σ)

The Hammett equation is a cornerstone of physical organic chemistry, quantifying the electronic effect of a substituent on the reactivity of an aromatic ring.[2] The substituent constant, σ, is determined by measuring the pKa of a substituted benzoic acid relative to benzoic acid itself.[3][4]

-

σ_meta (σ_m): Primarily reflects the inductive effect. For the 2-methoxyethyl group, we can anticipate a positive σ_m value, indicative of an electron-withdrawing inductive effect. It would likely be less positive than that of a pure methoxy group (σ_m ≈ +0.12) due to the insulating effect of the ethyl linker, but more positive than an ethyl group (σ_m ≈ -0.07).

-

σ_para (σ_p): Represents the sum of inductive and resonance effects. As the resonance effect is negligible, the σ_p value for the 2-methoxyethyl group is expected to be primarily inductive and thus positive.

Table 1: Estimated Hammett Constants for the 2-Methoxyethyl Group and Related Substituents

| Substituent | σ_meta (Estimated/Literature) | σ_para (Estimated/Literature) | Primary Electronic Effect |

| -H | 0.00 | 0.00 | Reference |

| -CH₂CH₃ | -0.07 | -0.15 | +I |

| -OCH₃ | +0.12 | -0.27 | -I, +R |

| -CH₂CH₂OCH₃ | ~ +0.05 to +0.10 | ~ +0.05 to +0.10 | -I |

| -CH₂OH | +0.08 | +0.13 | -I |

Note: The values for the 2-methoxyethyl group are estimations based on the electronic principles discussed.

Swain-Lupton Parameters (F and R)

The Swain-Lupton equation refines the Hammett approach by separating the electronic effect into field/inductive (F) and resonance (R) components.[5]

-

F (Field/Inductive): We predict a positive F value for the 2-methoxyethyl group, reflecting its electron-withdrawing nature.

-

R (Resonance): The R value is expected to be close to zero due to the lack of conjugation.

Taft Parameters (σ* and E_s)

The Taft equation extends LFERs to aliphatic systems, separating polar (σ*) and steric (E_s) effects.[6]

-

σ* (Polar): This parameter quantifies the inductive effect. A positive σ* value is expected for the 2-methoxyethyl group.

-

E_s (Steric): This parameter describes the steric bulk of the substituent. The 2-methoxyethyl group is sterically more demanding than a methyl or ethyl group, and this is a critical consideration in its application.[7]

Experimental and Computational Workflows for Parameter Determination

For researchers requiring precise electronic parameters for the 2-methoxyethyl group in a specific molecular context, the following experimental and computational protocols can be employed.

Experimental Protocol: Determination of Hammett Constants via pKa Measurement

This protocol outlines the determination of the Hammett constant (σ) for the 2-methoxyethyl group by measuring the pKa of a substituted benzoic acid.[8][9]

Objective: To experimentally determine the σ_meta and σ_para values for the 2-methoxyethyl substituent.

Materials:

-

m-(2-Methoxyethyl)benzoic acid

-

p-(2-Methoxyethyl)benzoic acid

-

Benzoic acid (reference)

-

Standardized NaOH solution (e.g., 0.1 M)

-

pH meter and electrode

-

Burette, beaker, magnetic stirrer

-

Solvent (e.g., 50:50 ethanol/water)

Procedure:

-

Solution Preparation: Prepare solutions of known concentration for each of the three acids in the chosen solvent system.

-

Titration:

-

Pipette a known volume of the acid solution into a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH.

-

Titrate with the standardized NaOH solution, recording the pH after each incremental addition of titrant.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of maximum slope).

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Calculation of σ:

-

Calculate σ using the Hammett equation: σ = pKa(benzoic acid) - pKa(substituted benzoic acid)

-

Caption: Workflow for experimental determination of Hammett constants.

Computational Protocol: DFT Calculation of Electronic Parameters

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful in silico method for estimating electronic parameters.[10][11]